(2R,3R)-3-Phenylazetidine-2-carboxylic acid;hydrochloride (2R,3R)-3-Phenylazetidine-2-carboxylic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.: 158980-44-0
VCID: VC4084108
InChI: InChI=1S/C10H11NO2.ClH/c12-10(13)9-8(6-11-9)7-4-2-1-3-5-7;/h1-5,8-9,11H,6H2,(H,12,13);1H/t8-,9+;/m0./s1
SMILES: C1C(C(N1)C(=O)O)C2=CC=CC=C2.Cl
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66

(2R,3R)-3-Phenylazetidine-2-carboxylic acid;hydrochloride

CAS No.: 158980-44-0

Cat. No.: VC4084108

Molecular Formula: C10H12ClNO2

Molecular Weight: 213.66

* For research use only. Not for human or veterinary use.

(2R,3R)-3-Phenylazetidine-2-carboxylic acid;hydrochloride - 158980-44-0

Specification

CAS No. 158980-44-0
Molecular Formula C10H12ClNO2
Molecular Weight 213.66
IUPAC Name (2R,3R)-3-phenylazetidine-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C10H11NO2.ClH/c12-10(13)9-8(6-11-9)7-4-2-1-3-5-7;/h1-5,8-9,11H,6H2,(H,12,13);1H/t8-,9+;/m0./s1
Standard InChI Key CHGOFZUREKOAOZ-OULXEKPRSA-N
Isomeric SMILES C1[C@H]([C@@H](N1)C(=O)O)C2=CC=CC=C2.Cl
SMILES C1C(C(N1)C(=O)O)C2=CC=CC=C2.Cl
Canonical SMILES C1C(C(N1)C(=O)O)C2=CC=CC=C2.Cl

Introduction

Chemical Identity and Structural Features

The molecular formula of (2R,3R)-3-phenylazetidine-2-carboxylic acid hydrochloride is C₁₀H₁₂ClNO₂, with a molecular weight of 213.66 g/mol . The compound’s trans-configuration is critical, as stereochemistry profoundly influences its biological activity. Key structural elements include:

  • Azetidine ring: A four-membered saturated heterocycle containing one nitrogen atom, which imposes significant ring strain and conformational rigidity compared to larger cyclic amines like pyrrolidine .

  • Phenyl group: Positioned at the 3-carbon of the azetidine ring, this aromatic moiety enhances lipophilicity and may participate in π-π interactions with biological targets .

  • Carboxylic acid: The 2-position carboxylic acid group enables hydrogen bonding and ionic interactions, mimicking natural amino acids like glutamate or proline .

The hydrochloride salt form improves aqueous solubility, a property essential for in vitro and in vivo studies .

Synthesis and Stereochemical Control

Synthetic Pathways

The synthesis of (2R,3R)-3-phenylazetidine-2-carboxylic acid hydrochloride follows stereocontrolled routes to ensure enantiomeric purity. A representative strategy involves:

  • Chiral Pool Starting Material: Use of (R)-phenylglycinol to establish the stereochemical configuration at the 2- and 3-positions .

  • Cyano Azetidine Formation: Cyclization reactions to construct the azetidine ring, followed by functional group transformations (e.g., esterification, oxidation) .

  • Deprotection and Salt Formation: Acidic cleavage of protective groups (e.g., tert-butyl carbamate) and subsequent treatment with hydrochloric acid to yield the hydrochloride salt .

A critical step is the oxidation of intermediates to introduce the carboxylic acid moiety without epimerization. For example, sodium periodate and ruthenium chloride catalyze the oxidation of benzyl-protected precursors to carboxylic acids .

Analytical Characterization

  • Optical Rotation: The enantiomerically pure compound exhibits specific optical rotations, e.g., [α]57820=+736.6[α]_{578}^{20} = +736.6 (c = 0.06, H₂O), confirming its stereochemical integrity .

  • Spectroscopic Data:

    • ¹H NMR (D₂O): δ 3.52 (td, J = 5.7 Hz, H-3), 4.81 (d, J = 9.6 Hz, H-2) .

    • ¹³C NMR: 171.5 and 175.6 ppm (carboxylic acid carbons) .

Physicochemical Properties

PropertyValueSource
Melting Point189–190°C
Solubility (Water)High (due to hydrochloride)
LogP (Predicted)1.2
pKa (Carboxylic Acid)~2.5

The hydrochloride salt’s hygroscopic nature necessitates storage under anhydrous conditions .

Pharmacological Activity

NMDA Receptor Modulation

(2R,3R)-3-Phenylazetidine-2-carboxylic acid hydrochloride shares structural similarities with azetidine-2,3-dicarboxylic acid (ADC), a known NMDA receptor agonist . Key findings include:

  • Receptor Subtype Selectivity: Analogous trans-ADC enantiomers exhibit preferential activity at NR1/NR2D receptors (EC₅₀ = 50 μM), with 9.4-fold higher potency compared to NR1/NR2A .

  • Binding Affinity: The trans-configuration enhances affinity for NMDA receptors (Kᵢ = 10 μM for L-trans-ADC) , suggesting that the phenyl group in (2R,3R)-3-phenylazetidine-2-carboxylic acid may further modulate interactions.

Misincorporation into Proteins

Like azetidine-2-carboxylic acid, this compound may act as a proline analog, incorporating into proteins and disrupting folding . Such misincorporation is linked to toxicity and teratogenicity in humans .

Applications and Future Directions

Medicinal Chemistry

  • Neurological Disorders: Potential as an NMDA receptor modulator for treating epilepsy or neurodegenerative diseases .

  • Conformational Studies: Tool compound for probing protein-ligand interactions due to its rigid azetidine core .

Synthetic Challenges

  • Ring Strain: The azetidine’s instability under acidic or basic conditions complicates large-scale synthesis .

  • Stereochemical Purity: Ensuring enantiomeric excess >99% requires chiral chromatography or asymmetric catalysis .

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